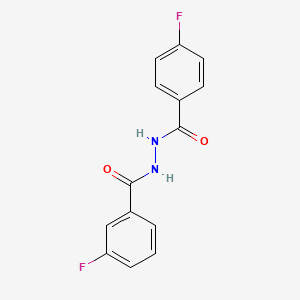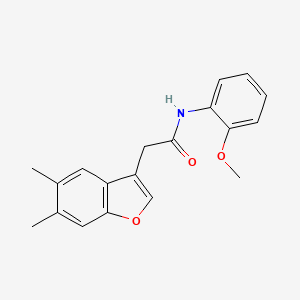![molecular formula C28H29N3O5 B15104703 [2-(Furan-2-yl)quinolin-4-yl][4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B15104703.png)
[2-(Furan-2-yl)quinolin-4-yl][4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(Furan-2-yl)quinolin-4-yl][4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methanone is a complex organic compound that features a quinoline core substituted with a furan ring and a piperazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Furan-2-yl)quinolin-4-yl][4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which can be synthesized through methods such as the Skraup synthesis or the Doebner-Miller reaction. The furan ring can be introduced via a Friedel-Crafts acylation reaction, followed by cyclization. The piperazine moiety is then attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
化学反应分析
Types of Reactions
[2-(Furan-2-yl)quinolin-4-yl][4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Furanones and quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted piperazine derivatives.
科学研究应用
Chemistry
In chemistry, [2-(Furan-2-yl)quinolin-4-yl][4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. The presence of the quinoline core, which is known for its biological activity, makes it a promising candidate for the development of new drugs.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the development of materials with enhanced performance characteristics.
作用机制
The mechanism of action of [2-(Furan-2-yl)quinolin-4-yl][4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The piperazine moiety can interact with various receptors, modulating their activity. These interactions lead to the compound’s biological effects, including antimicrobial and anticancer activities.
相似化合物的比较
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine, which are known for their antimalarial activity.
Furan Derivatives: Compounds like furanones, which have antimicrobial properties.
Piperazine Derivatives: Compounds such as piperazine itself, which is used as an anthelmintic.
Uniqueness
What sets [2-(Furan-2-yl)quinolin-4-yl][4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methanone apart is its unique combination of functional groups. The presence of the quinoline, furan, and piperazine moieties in a single molecule allows for a wide range of chemical reactions and biological activities, making it a versatile compound for research and industrial applications.
属性
分子式 |
C28H29N3O5 |
|---|---|
分子量 |
487.5 g/mol |
IUPAC 名称 |
[2-(furan-2-yl)quinolin-4-yl]-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C28H29N3O5/c1-33-25-11-10-19(26(34-2)27(25)35-3)18-30-12-14-31(15-13-30)28(32)21-17-23(24-9-6-16-36-24)29-22-8-5-4-7-20(21)22/h4-11,16-17H,12-15,18H2,1-3H3 |
InChI 键 |
POPRKWLWRUXCIR-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CO5)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(3,4,5-trifluorophenyl)propanamide](/img/structure/B15104635.png)


![2-{1-[2-(4-benzylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N-(4-fluorophenyl)acetamide](/img/structure/B15104660.png)
![N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B15104671.png)
![3-(1,3-benzodioxol-5-ylmethyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B15104673.png)
![(4E)-4-{[(3-chlorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15104675.png)
![3-(4-bromo-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide](/img/structure/B15104676.png)
![2-[(2-phenylmorpholin-4-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one](/img/structure/B15104680.png)
![2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15104681.png)
![N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]pyridine-3-carboxamide](/img/structure/B15104683.png)
![N-[3-(acetylamino)phenyl]-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide](/img/structure/B15104689.png)
![N-[3-(acetylamino)phenyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B15104695.png)
![N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide](/img/structure/B15104712.png)
